REACTION_SMILES
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[F:7][C:8]([c:9]1[c:10]([C:11](=[O:12])[N:13]2[CH2:14][CH2:15][N:16]([c:19]3[cH:20][cH:21][c:22]([N:25]4[C:26](=[O:30])[NH:27][CH2:28][CH2:29]4)[n:23][n:24]3)[CH2:17][CH2:18]2)[cH:31][cH:32][cH:33][cH:34]1)([F:35])[F:36].[I:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]>>[CH2:2]([CH2:3][CH2:4][CH2:5][CH3:6])[N:27]1[C:26](=[O:30])[N:25]([c:22]2[cH:21][cH:20][c:19]([N:16]3[CH2:15][CH2:14][N:13]([C:11]([c:10]4[c:9]([C:8]([F:7])([F:35])[F:36])[cH:34][cH:33][cH:32][cH:31]4)=[O:12])[CH2:18][CH2:17]3)[n:24][n:23]2)[CH2:29][CH2:28]1
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Name
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O=C(c1ccccc1C(F)(F)F)N1CCN(c2ccc(N3CCNC3=O)nn2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1C(F)(F)F)N1CCN(c2ccc(N3CCNC3=O)nn2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCI
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Name
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Type
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product
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Smiles
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CCCCCN1CCN(c2ccc(N3CCN(C(=O)c4ccccc4C(F)(F)F)CC3)nn2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |